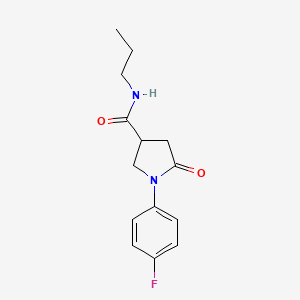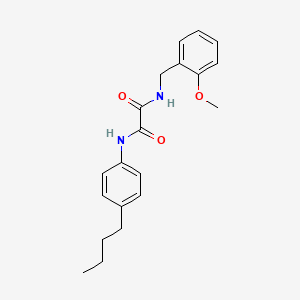![molecular formula C16H17N3O4S B4726761 2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B4726761.png)
2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide
Descripción general
Descripción
2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide, commonly known as PSB-0739, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as non-nucleoside inhibitors, which are known to target viral replication and have been used in the development of antiviral drugs.
Mecanismo De Acción
PSB-0739 acts as a non-competitive inhibitor of the Mpro enzyme, which is involved in the processing of the viral polyproteins. This leads to the inhibition of viral replication and the suppression of viral load. PSB-0739 has also been shown to have a high selectivity index, which means that it has minimal toxicity to host cells.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a significant impact on viral replication and has been found to be effective against a wide range of viruses. The compound has been shown to have minimal toxicity to host cells, making it a promising candidate for the development of antiviral drugs. PSB-0739 has also been shown to have a high selectivity index, which means that it has minimal toxicity to host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PSB-0739 is its potent inhibitory activity against viral replication. The compound has been extensively characterized and has been shown to be effective against a wide range of viruses. However, one of the limitations of PSB-0739 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the research on PSB-0739. One possible direction is the optimization of the compound for clinical use, including the development of drug delivery systems and the evaluation of its safety and efficacy in humans. Another possible direction is the exploration of the compound's potential applications in the treatment of other viral infections, including emerging viruses such as SARS-CoV-2. Additionally, further research is needed to better understand the mechanism of action of PSB-0739 and to identify potential drug targets for the development of new antiviral drugs.
Aplicaciones Científicas De Investigación
PSB-0739 has been studied extensively for its potential application in the treatment of viral infections, particularly those caused by coronaviruses. Studies have shown that PSB-0739 is a potent inhibitor of the main protease (Mpro) of coronaviruses, which is essential for viral replication. PSB-0739 has also been shown to be effective against other viruses, including dengue virus and chikungunya virus.
Propiedades
IUPAC Name |
2-[3-(benzenesulfonamido)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-16(21)13-8-4-5-9-14(13)19-15(20)10-11-18-24(22,23)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H2,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTZVMOBCKLBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4726680.png)

![3-bromo-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4726687.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4726708.png)
![3-[(4-chlorobenzyl)thio]-5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4726714.png)
![methyl 2-[({2-[(2-chloro-6-fluorophenyl)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4726721.png)
![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4726722.png)

![1-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4726743.png)
![ethyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4726745.png)
![2-(3-pyridinyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4726747.png)
![4-(ethylsulfonyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4726755.png)

![1-(2,3-dimethylphenyl)-5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4726768.png)